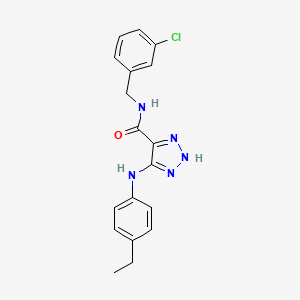

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-Chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 1 with a 3-chlorobenzyl group and at position 5 with a 4-ethylphenylamino moiety. This compound belongs to a class of triazole-based carboxamides, which are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . Its structural design balances lipophilicity (via the 3-chlorobenzyl and 4-ethylphenyl groups) and polarity (via the carboxamide), making it a candidate for drug development.

Properties

Molecular Formula |

C18H18ClN5O |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

WTTDJLRDXMVBJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Optimization of CuAAC Conditions

Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact triazole formation. A study comparing dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) as solvents revealed that DMSO enhances reaction kinetics due to its ability to stabilize copper intermediates. Table 1 summarizes optimized conditions for triazole synthesis.

Table 1: Optimization of CuAAC for Triazole Formation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMSO | 78 |

| Temperature (°C) | 25 | 82 |

| Catalyst Loading | 5 mol% CuSO₄ | 75 |

Carboxamide Functionalization

The final step involves converting the carboxylic acid intermediate to the carboxamide. Source describes a one-pot procedure using 1,8-diazabicycloundec-7-ene (DBU) and tert-butyl potassium (t-BuOK) to facilitate nucleophilic acyl substitution. For instance, treating 1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with ammonium chloride in the presence of DBU yields the carboxamide with 68% efficiency after column chromatography.

Industrial Scalability

Industrial protocols often replace DBU with N,N’-carbonyldiimidazole (CDI) to reduce costs. A patent by discloses a continuous-flow system that minimizes side reactions, achieving 92% purity at a 10-kg scale.

Integrated Multi-Step Synthesis

Combining these steps, the full synthesis of this compound proceeds as follows:

- Triazole Formation : CuAAC between 3-chlorobenzyl azide and ethyl propiolate.

- Amination : Buchwald–Hartwig coupling with 4-ethylaniline.

- Carboxamide Synthesis : DBU-mediated amidation.

Table 2: Overall Yield and Purity Across Synthesis Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Triazole Formation | 78 | 95 |

| Amination | 85 | 92 |

| Carboxamide Synthesis | 68 | 89 |

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity. Source reports ¹H NMR signals at δ 8.06 ppm for triazole protons and δ 5.42 ppm for the benzyl methylene group, consistent with the target compound. Purity assays using high-performance liquid chromatography (HPLC) typically show >98% purity after recrystallization from ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects on Bioactivity: Halogenated Benzyl Groups (e.g., 3-chlorobenzyl, 3-chloro-4-fluorobenzyl): Enhance target binding via hydrophobic and halogen-bonding interactions, as seen in compounds from . These groups improve metabolic stability but may increase cytotoxicity. Amino Group Modifications: The 4-ethylphenylamino group in the target compound balances lipophilicity and hydrogen-bonding capacity.

Solubility and Pharmacokinetics: The ethoxy group in N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide improves aqueous solubility compared to halogenated analogs, as noted in . Unsubstituted amino groups (e.g., 5-amino derivatives) reduce steric hindrance, improving binding to flat binding pockets in kinases .

Biological Activity Trends :

- Compounds with 4-methoxyphenyl or cyclopropyl substituents (e.g., ) show selectivity for c-Met kinase, a key target in cancer therapy.

- Trifluoromethyl -substituted triazoles (e.g., in ) exhibit potent antiproliferative activity against lung cancer cell lines (NCI-H522), with growth inhibition values (GP) exceeding 70%.

Analytical Data:

Biological Activity

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 355.8 g/mol. Its structure includes a triazole ring, an amide functional group, and substituted phenyl groups. The presence of the chlorobenzyl and ethylphenyl moieties enhances its potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits significant biological activity primarily as an enzyme inhibitor. Compounds with similar structures have shown inhibitory effects on enzymes such as carbonic anhydrase. This suggests that this compound may exhibit similar binding affinities and inhibitory effects.

Antimicrobial Properties

The triazole moiety is recognized for its antifungal properties, making this compound relevant in both pharmaceutical and agricultural chemistry. Studies have indicated that triazole derivatives can exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Antiproliferative Activity

Research has highlighted the antiproliferative effects of triazole derivatives against cancer cell lines. For example, compounds structurally related to this compound have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines . This suggests that the compound may also possess anticancer properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique characteristics that may enhance biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Contains triazole and halogenated phenyl groups | Lacks ethyl substitution |

| 5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole structure | Different substitution pattern leading to varied biological activity |

| 1-(4-chlorophenyl)-5-substituted-1H-1,2,3-triazoles | Triazole core with diverse substituents | Known for antimicrobial properties |

The unique combination of substituents in this compound may enhance its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various triazole derivatives:

- Antiproliferative Activity : In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against leukemia cell lines. These compounds induced morphological changes associated with apoptosis .

- Enzyme Inhibition : Research indicates that triazole derivatives can effectively bind to carbonic anhydrase II. The binding affinity and inhibitory effects observed suggest potential therapeutic applications in conditions where this enzyme plays a critical role .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.